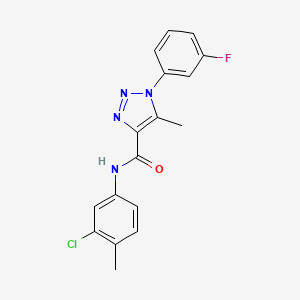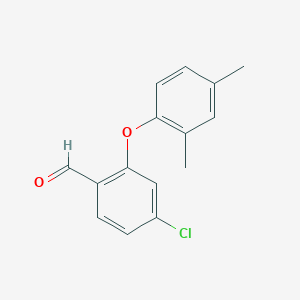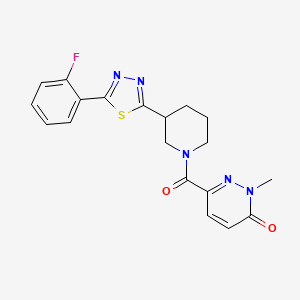
6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic compound that boasts a fascinating structure comprising a fluorophenyl group, a thiadiazol ring, a piperidine moiety, and a pyridazinone core. Each component of this molecule contributes unique chemical properties, making it an intriguing subject for scientific exploration in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multistep organic reactions. One common approach begins with the synthesis of the 1,3,4-thiadiazol ring through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. This intermediate is then subjected to further functionalization to introduce the 2-fluorophenyl group. The subsequent steps involve the coupling of the thiadiazol ring with piperidine and the final formation of the pyridazinone structure via a condensation reaction under controlled conditions such as temperature and pH.
Industrial Production Methods: While the industrial-scale production of this compound might not be widely documented due to its specialized nature, the typical approach would involve optimizing the synthesis for higher yields and purity. This can include using automated reactors, continuous flow processes, and advanced purification techniques such as chromatography or crystallization to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 6-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one can participate in various chemical reactions. These can include:
Oxidation: The thiadiazol and piperidine rings can be susceptible to oxidation under strong oxidative conditions.
Reduction: Reduction reactions might target the carbonyl group attached to the piperidine ring.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) can be used as reducing agents.
Substitution: Reactions can involve reagents such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed: Depending on the type of reaction, the products can vary:
Oxidation: Might lead to sulfoxides or sulfones.
Reduction: May yield alcohols or amines.
Substitution: Can result in various substituted derivatives of the original compound.
Scientific Research Applications
In Chemistry: The unique structure makes it a subject of study for reaction mechanisms, especially in understanding the behavior of multi-functionalized heterocycles.
In Biology: Its potential biological activity due to the fluorophenyl and thiadiazol rings can make it a candidate for research in bioorganic chemistry and pharmacology.
In Medicine: Studies might explore its application as a lead compound in the development of new drugs, particularly targeting central nervous system disorders due to the presence of the piperidine ring.
In Industry: Possible applications in the production of specialty chemicals or as a building block for more complex molecules in materials science.
Mechanism of Action
The compound's effects can be attributed to its interaction with specific molecular targets in biological systems. For instance, the fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the piperidine and thiadiazol rings may contribute to its overall pharmacokinetic profile. The exact pathways would depend on its specific use case, whether it be as an enzyme inhibitor, receptor agonist, or another role.
Comparison with Similar Compounds
Similar Compounds
6-(3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
6-(3-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Highlighting Its Uniqueness: While the above compounds share a similar core structure, the substitution of different halogens (fluoro, chloro, bromo) on the phenyl ring can significantly alter their physical, chemical, and biological properties. For example, the fluorine atom in the compound might enhance its metabolic stability and binding interactions compared to its chlorine or bromine counterparts.
Properties
IUPAC Name |
6-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c1-24-16(26)9-8-15(23-24)19(27)25-10-4-5-12(11-25)17-21-22-18(28-17)13-6-2-3-7-14(13)20/h2-3,6-9,12H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDWILTPREICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-PHENOXYETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2613154.png)
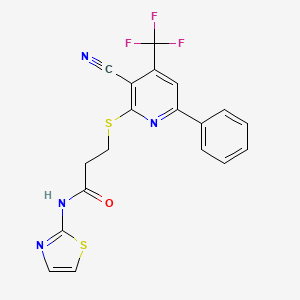
![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2613156.png)
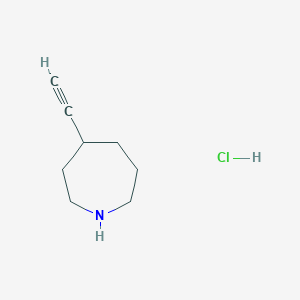
![2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2613158.png)
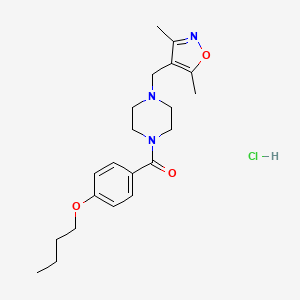
![2-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]-3-methylsulfanylpropan-1-one;hydrochloride](/img/structure/B2613161.png)
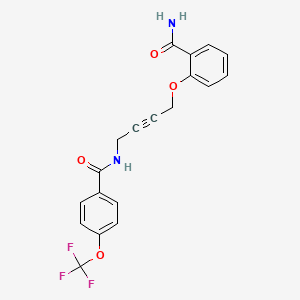
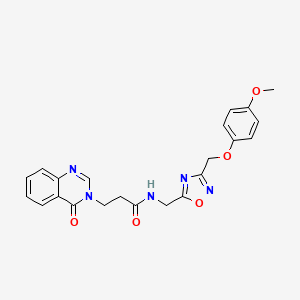
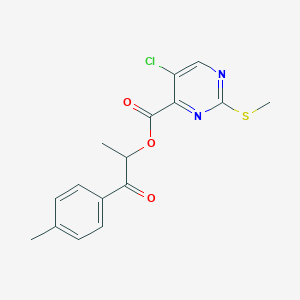
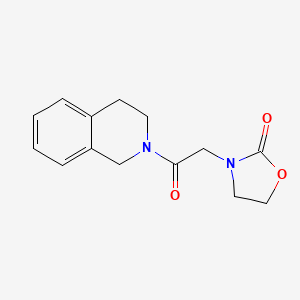
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2613170.png)
